molecular formula C11H10O3S B2371859 3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 743440-27-9

3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No. B2371859
CAS RN: 743440-27-9
M. Wt: 222.26
InChI Key: DBQSGAWZWQUISZ-UHFFFAOYSA-N
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Description

“3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C11H10O3S . It is offered by various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” consists of a benzofuran ring with a carboxylic acid group at the 2-position and a methylsulfanyl-methyl group at the 3-position .


Physical And Chemical Properties Analysis

The molecular weight of “3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is 222.26 . It is a powder at room temperature .

Scientific Research Applications

Crystal Structure and Interactions

  • The related compound, 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, exhibits a distinct crystal structure where the methyl group of the methylsulfanyl substituent is almost perpendicular to the plane of the benzofuran fragment. This compound forms centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds and C—H⋯π interactions, indicating potential for interactions in solid-state forms (Choi et al., 2008).

Oxidation and Structural Stability

  • Studies on methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, prepared by oxidation, reveal structural insights such as the position of the O atom and methyl group of the methylsulfinyl substituent, and the role of intermolecular aromatic π–π interactions in stabilizing the crystal structure (Choi et al., 2008).

Potential Biological Applications

  • A related study focuses on synthesizing and evaluating 3-substituted-benzofuran-2-carboxylic esters, which include sulfur atoms at specific positions. These compounds have been found to be potent inhibitors of ischemic cell death, demonstrating the potential of benzofuran derivatives in biological applications (Suh et al., 2010).

Molecular Docking and Biological Activity Analysis

  • Research on the molecular docking, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives, including monomeric and dimeric species, shows their potential in inhibiting cancer and microbial diseases. This study highlights the relevance of benzofuran compounds in pharmacological research (Sagaama et al., 2020).

properties

IUPAC Name

3-(methylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-15-6-8-7-4-2-3-5-9(7)14-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQSGAWZWQUISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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